molecular formula C17H11FN4OS B11084378 6-Amino-4-(3-fluoro-phenyl)-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-fluoro-phenyl)-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11084378
M. Wt: 338.4 g/mol
InChI Key: ADTGQYDUFYTNEA-UHFFFAOYSA-N
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Description

6-Amino-4-(3-fluoro-phenyl)-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex heterocyclic compound It features a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(3-fluoro-phenyl)-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions. One common method includes the cyclocondensation of 3-fluorobenzaldehyde, thiophene-2-carbaldehyde, malononitrile, and hydrazine hydrate in the presence of a catalyst such as piperidine. The reaction is usually carried out in ethanol under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are often employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may serve as lead compounds in the development of new pharmaceuticals targeting various diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 6-Amino-4-(3-fluoro-phenyl)-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s various functional groups allow it to form multiple types of interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluoro-phenyl)-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile: Lacks the amino group, which may affect its biological activity.

    6-Amino-4-(3-chloro-phenyl)-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile: Contains a chloro instead of a fluoro group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the fluoro-phenyl group in 6-Amino-4-(3-fluoro-phenyl)-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile imparts unique electronic properties, enhancing its potential as a pharmacophore. The combination of the amino group and the thiophene ring further distinguishes it from similar compounds, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C17H11FN4OS

Molecular Weight

338.4 g/mol

IUPAC Name

6-amino-4-(3-fluorophenyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C17H11FN4OS/c18-10-4-1-3-9(7-10)13-11(8-19)16(20)23-17-14(13)15(21-22-17)12-5-2-6-24-12/h1-7,13H,20H2,(H,21,22)

InChI Key

ADTGQYDUFYTNEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N

Origin of Product

United States

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